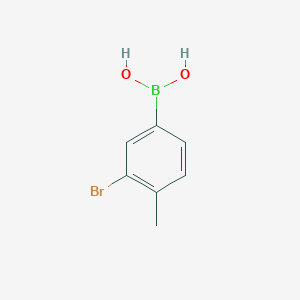

3-Bromo-4-methylphenylboronic acid

Description

BenchChem offers high-quality 3-Bromo-4-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBESRPDPCSIDEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631276 | |

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312765-69-7 | |

| Record name | (3-Bromo-4-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-methylphenylboronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Executive Summary: 3-Bromo-4-methylphenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. With a molecular weight of 214.85 g/mol , its true value lies in the strategic placement of its functional groups—the boronic acid, a bromine atom, and a methyl group—which offer medicinal chemists a versatile scaffold for constructing complex molecules.[1][2] This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, and details its primary application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.

Core Physicochemical Properties

3-Bromo-4-methylphenylboronic acid is a white to off-white solid at ambient temperature. Its structural arrangement provides distinct reactive sites, making it a valuable intermediate. The boronic acid moiety is the reactive handle for cross-coupling, while the bromine atom offers an orthogonal site for subsequent functionalization, and the methyl group provides steric and electronic influence on the phenyl ring.

A summary of its key quantitative and qualitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 214.85 g/mol | PubChem[2], Echemi[1] |

| Molecular Formula | C₇H₈BBrO₂ | PubChem[2], Echemi[1] |

| IUPAC Name | (3-Bromo-4-methylphenyl)boronic acid | PubChem[2] |

| CAS Number | 1312765-69-7 | PubChem[2], Sigma-Aldrich |

| Canonical SMILES | B(C1=CC(=C(C=C1)C)Br)(O)O | PubChem[2] |

| InChI Key | VBESRPDPCSIDEN-UHFFFAOYSA-N | PubChem[2] |

| Purity | Typically ≥97% | CymitQuimica[3] |

| Appearance | White to off-white solid | N/A |

Synthesis of 3-Bromo-4-methylphenylboronic Acid

The synthesis of arylboronic acids is a well-established field in organic chemistry. A common and effective method involves the reaction of an organometallic intermediate, derived from an aryl halide, with a borate ester, followed by acidic hydrolysis. For 3-Bromo-4-methylphenylboronic acid, a logical precursor is 1,2-dibromo-4-methylbenzene, leveraging the differential reactivity of the bromine atoms or through controlled metal-halogen exchange.

A prevalent strategy involves low-temperature lithium-halogen exchange followed by electrophilic trapping with a trialkyl borate.[4]

Caption: Synthetic pathway for arylboronic acids.

Detailed Synthetic Protocol (Exemplary)

This protocol is adapted from established methodologies for preparing arylboronic acids via lithiation.[4]

Materials and Equipment:

-

Starting material (e.g., 4-bromo-1,2-dibromotoluene)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 1N HCl)

-

Ethyl acetate and hexanes for extraction and purification

-

Schlenk flask, dropping funnel, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone)

-

Nitrogen or Argon gas line for inert atmosphere

Step-by-Step Methodology:

-

Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the aryl halide precursor (1.0 equiv) and anhydrous THF under an inert atmosphere of nitrogen or argon.

-

Formation of Organolithium Intermediate: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 equiv) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise significantly. The mixture is stirred at this temperature for 2-3 hours.

-

Causality Insight: This step performs a selective lithium-halogen exchange. The extreme cold is critical to prevent side reactions, such as the degradation of the highly reactive organolithium intermediate or reaction at other sites. Anhydrous conditions are mandatory as organolithiums are potent bases and will be quenched by water.

-

-

Borylation (Electrophilic Trap): Triisopropyl borate (1.1 equiv) is added dropwise to the cold solution. The reaction is allowed to slowly warm to room temperature overnight (approx. 12-16 hours).

-

Causality Insight: The boron atom in the borate ester is electrophilic and is attacked by the nucleophilic carbon of the organolithium species. Using a slight excess of the borate ensures complete consumption of the valuable intermediate. The slow warming allows the reaction to proceed to completion smoothly.

-

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl (1N) until the pH is acidic (pH ~5). The resulting mixture is transferred to a separatory funnel.

-

Causality Insight: The acidic work-up hydrolyzes the boronate ester intermediate to the desired boronic acid and protonates any remaining base.

-

-

Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Self-Validation and Final Product: The crude solid is typically purified by recrystallization or trituration with a solvent system like hexanes/ethyl acetate to yield the pure 3-Bromo-4-methylphenylboronic acid.[5] Purity is confirmed by ¹H NMR, ¹³C NMR spectroscopy, and melting point analysis.

The Role in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

Boronic acids are indispensable tools in medicinal chemistry, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[6][7] This Nobel Prize-winning reaction forges a carbon-carbon bond between a boronic acid (the nucleophile) and an organohalide (the electrophile) using a palladium catalyst.[8] This capability is fundamental to assembling the complex molecular scaffolds required for modern drug candidates.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving Pd(0) and Pd(II) oxidation states.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillars of the Reaction:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[11]

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex.[13]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, self-validating protocol for coupling 3-Bromo-4-methylphenylboronic acid with an aryl halide partner.

Caption: General experimental workflow for Suzuki coupling.

Detailed Step-by-Step Methodology

This protocol is based on a common and robust procedure for Suzuki couplings.[15]

Materials and Equipment:

-

3-Bromo-4-methylphenylboronic acid (1.0 equiv)

-

Aryl halide (e.g., N-(4-bromophenyl)acetamide) (1.1 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)) (2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane and Water, 10:1 ratio)

-

Schlenk tube or round-bottom flask with reflux condenser

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: A dry Schlenk tube is charged with 3-Bromo-4-methylphenylboronic acid (1.0 equiv), the aryl halide coupling partner (1.1 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

Expertise Insight: Using a slight excess of the aryl halide can help drive the reaction to completion, especially if the boronic acid is prone to homocoupling side reactions. The choice of base is critical; carbonates and phosphates are common, with phosphates often being more effective for less reactive chlorides.[16]

-

-

Solvent Addition and Degassing: The degassed solvent mixture (e.g., 1,4-dioxane/water) is added via cannula or syringe. The reaction mixture is then thoroughly degassed by bubbling an inert gas through the solution for 20-30 minutes.

-

Trustworthiness: This step is a self-validating control. Degassing is absolutely essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. An inert atmosphere must be maintained throughout the reaction.[17]

-

-

Reaction Execution: The vessel is sealed and heated to the target temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 16-24 hours).

-

Monitoring (Self-Validation): The reaction's progress is monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS, comparing against starting materials. The reaction is deemed complete upon the disappearance of the limiting reagent.

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

3-Bromo-4-methylphenylboronic acid is more than a chemical with a specific molecular weight; it is a precisely designed tool for molecular construction. Its utility is anchored in its capacity to participate reliably in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful C-C bond-forming methods available to synthetic chemists. Understanding its properties, synthesis, and the mechanistic underpinnings of its application allows researchers in drug discovery and materials science to strategically design and execute the synthesis of novel, high-value compounds.

References

-

Boron Molecular. (n.d.). 4-Methylphenylboronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23210204, (3-Bromo-4-methylphenyl)boronic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130599, (4-Bromo-3-methylphenyl)boronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

- Cazu, A. G., et al. (2001). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 66(22), 7433-7440.

- Google Patents. (2014). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- Organ, M. G., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2845-2853.

-

ResearchGate. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Horvath, D., & Lisurek, M. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of aryl bromides with arylboronic acids. Retrieved from [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Ahmad, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Molecules, 29(18), 4323. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Google Patents. (2002). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

Sources

- 1. echemi.com [echemi.com]

- 2. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3-Bromo-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 3-Bromo-4-methylphenylboronic Acid: Synthesis, Application, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of Substituted Phenylboronic Acids

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their remarkable versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecular architectures. This guide focuses on a specific, yet highly valuable reagent: 3-Bromo-4-methylphenylboronic acid . The strategic placement of the bromo, methyl, and boronic acid functionalities on the phenyl ring offers a nuanced platform for intricate molecular design, enabling selective, sequential, and diverse chemical transformations. This document serves as a comprehensive technical resource, elucidating the synthesis, characterization, and application of this key intermediate, with a focus on the underlying chemical principles and practical, field-proven methodologies.

Physicochemical Properties and Structural Formula of 3-Bromo-4-methylphenylboronic Acid

3-Bromo-4-methylphenylboronic acid is a white to off-white solid at room temperature. Its structure is characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a boronic acid [-B(OH)₂] group at the 1-position.

| Property | Value | Source |

| IUPAC Name | (3-Bromo-4-methylphenyl)boronic acid | [1] |

| Molecular Formula | C₇H₈BBrO₂ | [1] |

| Molecular Weight | 214.85 g/mol | [1] |

| CAS Number | 1312765-69-7 | [1] |

| SMILES | B(C1=CC(=C(C=C1)C)Br)(O)O | [1] |

| InChI | InChI=1S/C7H8BBrO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | [1] |

The presence of the electron-withdrawing bromine atom and the electron-donating methyl group influences the electronic properties of the aromatic ring, which in turn affects the reactivity of the boronic acid in cross-coupling reactions. The bromine atom also provides a secondary reactive handle for subsequent transformations, such as a second, different cross-coupling reaction.

Synthesis of 3-Bromo-4-methylphenylboronic Acid: A Step-by-Step Protocol

The synthesis of 3-Bromo-4-methylphenylboronic acid can be efficiently achieved from the readily available starting material, 3-bromo-4-methylaniline. The following two-step protocol, involving a Sandmeyer-type reaction followed by hydrolysis, is a robust and scalable method.

Overall Synthetic Workflow

Caption: Synthetic workflow for 3-Bromo-4-methylphenylboronic acid.

Step 1: Diazotization and Borylation of 3-Bromo-4-methylaniline

Principle: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted in situ with boric acid in the presence of a reducing agent like sulfur dioxide to introduce the boronic acid functionality.

Materials:

-

3-Bromo-4-methylaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Boric Acid (B(OH)₃)

-

Sulfur Dioxide (SO₂) gas

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet, prepare a solution of concentrated sulfuric acid in water at a ratio of 1:5 (v/v) and cool it to 0-5 °C in an ice bath.

-

Slowly add 3-bromo-4-methylaniline to the cold acid solution with vigorous stirring to form the corresponding ammonium salt suspension.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate flask, prepare a solution of boric acid in water.

-

Add the freshly prepared diazonium salt solution to the boric acid solution at room temperature.

-

Bubble sulfur dioxide gas through the reaction mixture at a moderate rate. The reaction progress can be monitored by the cessation of nitrogen gas evolution.

-

Upon completion, the crude 3-bromo-4-methylphenylboronic acid will precipitate from the solution.

Step 2: Purification of 3-Bromo-4-methylphenylboronic Acid

Principle: The crude product is purified by exploiting the acidic nature of the boronic acid. It is first converted to its water-soluble boronate salt with a base, allowing for the removal of non-acidic impurities by extraction. The boronic acid is then regenerated by acidification and isolated.

Materials:

-

Crude 3-Bromo-4-methylphenylboronic acid

-

Sodium Hydroxide (NaOH) solution (1 M)

-

Hydrochloric Acid (HCl) solution (2 M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Filter the crude precipitate from the reaction mixture and wash it with cold water.

-

Dissolve the crude solid in a 1 M sodium hydroxide solution to form the sodium boronate salt.

-

Wash the aqueous solution with ethyl acetate to remove any non-acidic organic impurities. Discard the organic layer.

-

Cool the aqueous layer in an ice bath and acidify it by slow addition of 2 M hydrochloric acid until the pH is approximately 2-3. 3-Bromo-4-methylphenylboronic acid will precipitate as a white solid.

-

Filter the purified solid, wash it with cold deionized water, and dry it under vacuum.

Application in Suzuki-Miyaura Cross-Coupling Reactions

3-Bromo-4-methylphenylboronic acid is a valuable coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights:

-

Oxidative Addition: The rate-determining step, where the palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X). The reactivity of the halide follows the trend I > Br > Cl.

-

Transmetalation: The organic group from the activated boronic acid (R²) is transferred to the palladium(II) center. The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this step.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a representative Suzuki-Miyaura coupling of 3-Bromo-4-methylphenylboronic acid with an aryl bromide.

Materials:

-

3-Bromo-4-methylphenylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Nitrogen or Argon gas

Procedure:

-

To a Schlenk flask, add 3-Bromo-4-methylphenylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

-

Add palladium(II) acetate (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

-

Heat the reaction mixture to 90 °C with stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Analytical Data

Accurate characterization of 3-Bromo-4-methylphenylboronic acid is crucial for ensuring its purity and identity before use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For 3-Bromo-4-methylphenylboronic acid, the expected signals are:

-

A singlet for the methyl protons (~2.4 ppm).

-

A doublet for the aromatic proton ortho to the methyl group (~7.2-7.4 ppm).

-

A doublet of doublets for the aromatic proton between the bromo and boronic acid groups (~7.6-7.8 ppm).

-

A doublet for the aromatic proton ortho to the bromo group (~7.9-8.1 ppm).

-

A broad singlet for the hydroxyl protons of the boronic acid group, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. The expected chemical shifts are:

-

Methyl carbon (~20-25 ppm).

-

Aromatic carbons (~125-145 ppm). The carbon attached to the bromine atom will be shifted to a higher field due to the heavy atom effect.

-

-

¹¹B NMR: Boron-11 NMR is a useful technique for characterizing organoboron compounds. For boronic acids, a broad signal is typically observed in the range of 28-34 ppm.

Other Analytical Techniques

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of the O-H (broad band ~3200-3600 cm⁻¹) and B-O (~1350 cm⁻¹) stretching vibrations.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be evident in the mass spectrum.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 3-Bromo-4-methylphenylboronic acid and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as boronic acids can undergo dehydration to form boroxines.

-

Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. Consult the specific safety data sheet (SDS) for the catalyst being used.

Applications in Research and Development

The unique substitution pattern of 3-Bromo-4-methylphenylboronic acid makes it a valuable intermediate in the synthesis of complex molecules for various applications.

-

Medicinal Chemistry: Arylboronic acids are key building blocks in the synthesis of pharmacologically active compounds. They are used to construct the core structures of drugs targeting a wide range of diseases. The presence of the bromo and methyl groups allows for further diversification of the molecular scaffold to optimize biological activity and pharmacokinetic properties. For example, derivatives of substituted phenylboronic acids have been investigated as inhibitors of various enzymes.

-

Materials Science: In the field of organic electronics, Suzuki-Miyaura coupling is a primary method for synthesizing conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] 3-Bromo-4-methylphenylboronic acid can be incorporated into these materials to tune their electronic and photophysical properties.

Conclusion

3-Bromo-4-methylphenylboronic acid is a strategically important synthetic intermediate with broad applicability in both academic and industrial research. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective utilization. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practical, validated protocols. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like 3-Bromo-4-methylphenylboronic acid will undoubtedly increase, making the information contained herein invaluable to the practicing research scientist.

References

-

PubChem. (3-Bromo-4-methylphenyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling reaction. Chemical Society Reviews, 43(1), 412-443.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.

- Tyagi, R., & Hall, D. G. (2014). Boronic acid catalysis. Chemical Society Reviews, 43(13), 4587-4608.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

-

University of California, Los Angeles. Standard Operating Procedure for Palladium and its Compounds. Retrieved from [Link]

Sources

3-Bromo-4-methylphenylboronic acid solubility data

An In-depth Technical Guide to the Solubility of 3-Bromo-4-methylphenylboronic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-methylphenylboronic acid, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physicochemical properties and qualitative solubility of this compound. Crucially, where specific quantitative data is not publicly available, this guide provides established methodologies for its determination, grounded in authoritative literature. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating. By understanding the principles laid out in this guide, researchers can optimize reaction conditions, streamline purification processes, and make informed decisions in the early stages of drug discovery and materials science.

Introduction: The Synthetic Utility of 3-Bromo-4-methylphenylboronic acid

3-Bromo-4-methylphenylboronic acid is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a methyl group, and a boronic acid functional group (-B(OH)₂).[1] Its significance in the scientific community, particularly in organic synthesis, is anchored to its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction is a cornerstone of modern chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including biaryls, which are prevalent in pharmaceuticals and advanced materials.[1]

The efficiency and outcome of these synthetic transformations are inextricably linked to the solubility of the reagents. A thorough understanding of the solubility of 3-Bromo-4-methylphenylboronic acid in various solvent systems is paramount for:

-

Reaction Kinetics: Ensuring homogeneous reaction conditions to achieve optimal rates and yields.

-

Process Scalability: Developing robust and reproducible synthetic procedures for large-scale production.

-

Purification Strategy: Selecting appropriate solvents for crystallization and removal of impurities.

-

Drug Discovery: Evaluating the compound's potential for formulation and its behavior in biological assays.

This guide aims to provide a detailed examination of these aspects, offering both foundational knowledge and practical, actionable protocols.

Core Physicochemical Properties

The solubility of a compound is governed by its intrinsic physical and chemical properties. The table below summarizes the key identifiers and characteristics of 3-Bromo-4-methylphenylboronic acid.

| Property | Value | Source |

| IUPAC Name | (3-Bromo-4-methylphenyl)boronic acid | PubChem CID 23210204[2] |

| CAS Number | 1312765-69-7 | PubChem CID 23210204[2] |

| Molecular Formula | C₇H₈BBrO₂ | PubChem CID 23210204[2] |

| Molecular Weight | 214.85 g/mol | PubChem CID 23210204[2] |

| Appearance | White to off-white solid/powder | ChemicalBook[3] |

| Melting Point | >250 °C | ChemicalBook[3] |

| Predicted pKa | 8.36 ± 0.10 | ChemicalBook[3] |

| InChI Key | VBESRPDPCSIDEN-UHFFFAOYSA-N | PubChem CID 23210204[2] |

Note: The isomer 4-Bromo-3-methylphenylboronic acid (CAS 221006-67-3) has distinct properties and should not be confused with the title compound.[4]

Solubility Profile: A Qualitative and Mechanistic Overview

General Solubility Observations:

-

Polar Organic Solvents: The compound is generally soluble in polar organic solvents such as methanol and ethanol.[1] This is attributed to the ability of the boronic acid's hydroxyl groups to act as hydrogen bond donors and the oxygen atoms as acceptors, interacting favorably with polar solvent molecules.

-

Ethers and Ketones: Phenylboronic acids, as a class, exhibit high solubility in ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone).[5][6] These solvents can effectively solvate the molecule.

-

Chlorinated Solvents: Moderate solubility is expected in solvents like chloroform.[5][6]

-

Aqueous Solubility: Like many arylboronic acids, it has limited or slight solubility in water.[1][7]

-

Nonpolar Solvents: Very low solubility is observed in nonpolar hydrocarbon solvents like methylcyclohexane.[5][6] This property is often exploited during purification to wash away nonpolar impurities.

The Boroxine Equilibrium: A Key Factor in Solubility

A critical aspect governing the solubility of boronic acids is their tendency to undergo dehydration to form cyclic, trimeric anhydrides known as boroxines. These boroxines are significantly less polar and often less soluble than their monomeric acid counterparts, potentially leading to precipitation from solution.[8]

This equilibrium is dynamic and solvent-dependent. The presence of water can shift the equilibrium back toward the more soluble monomeric acid form. Conversely, in aqueous solutions, the addition of diols or other polyols (e.g., mannitol) can significantly enhance solubility.[8] This occurs through the formation of stable, five-membered cyclic boronic esters, which prevents the formation of the less soluble boroxine and increases the overall concentration of the boron species in solution.[8]

Caption: Equilibrium between the soluble monomer, the less soluble trimeric boroxine, and the highly soluble boronic ester.

Protocol for Experimental Solubility Determination

To generate precise, quantitative solubility data, the dynamic (synthetic) method is a reliable and widely used technique.[5][9] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating to find the equilibrium temperature.

Objective: To determine the solubility of 3-Bromo-4-methylphenylboronic acid in a given solvent as a function of temperature.

Materials & Equipment:

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat for precise temperature control

-

Calibrated temperature probe

-

Luminance probe or turbidity sensor

-

Analytical balance

-

3-Bromo-4-methylphenylboronic acid (of confirmed purity)

-

High-purity solvent of choice

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a specific mass of 3-Bromo-4-methylphenylboronic acid and the desired solvent into the jacketed glass vessel. This creates a biphasic sample of a precisely known composition (mole fraction, x).[9]

-

Heating and Stirring: Begin vigorous stirring to ensure the suspension is homogeneous. Heat the vessel at a slow, constant rate (e.g., 0.1–0.5 K/min) using the thermostat.[9] A slow heating rate is critical to maintain thermal equilibrium between the solid and liquid phases.

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample. This is most accurately done using a luminance probe that measures the intensity of a light beam passing through the solution.[9] As the solid dissolves, the solution becomes clearer, and the light intensity transmitted through it increases.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve is recorded as the equilibrium solubility temperature (T_eq) for that specific composition.[9] This "clear point" is identified by a sharp and stable increase in the measured light intensity.

-

Data Collection: Repeat steps 1-4 for a range of different compositions (mole fractions) to construct a comprehensive solubility curve (solubility vs. temperature).[9]

-

Cooling Cycle (Validation): For validation, the clear solution can be slowly cooled to determine the "cloud point," the temperature at which the first crystals reappear. The clear point and cloud point should be in close agreement, confirming the accuracy of the measurement.

Caption: Experimental workflow for the dynamic method of solubility determination.

Implications for the Practicing Scientist

A quantitative understanding of solubility is not merely academic; it has profound practical implications.

-

For the Synthetic Chemist: In planning a Suzuki coupling, choosing a solvent system (e.g., THF, toluene/ethanol mixtures) where 3-Bromo-4-methylphenylboronic acid and the other coupling partner are both sufficiently soluble at the reaction temperature is crucial for achieving high conversion and avoiding reaction stalls due to precipitation.

-

For the Process Chemist: During scale-up, solubility data dictates the minimum solvent volumes required, impacting process efficiency, cost, and waste generation. Furthermore, understanding the temperature-solubility curve is essential for developing a robust crystallization protocol to isolate the final product with high purity and yield.

-

For the Medicinal Chemist: In early-stage drug discovery, poor aqueous solubility can be a significant hurdle. While 3-Bromo-4-methylphenylboronic acid is a building block, the properties of the final molecule it helps create are influenced by its fragments. Strategies like co-formulation with excipients such as mannitol, which can form soluble boronic esters, may be necessary to improve the solubility of boronic acid-containing active pharmaceutical ingredients (APIs) for in-vitro assays and in-vivo studies.[8]

Conclusion

3-Bromo-4-methylphenylboronic acid is a valuable tool in the arsenal of the modern chemist. While its general solubility in polar organic solvents is established, this guide underscores the importance of precise, quantitative data for process optimization and reproducibility. The provided dynamic method protocol offers a self-validating system for researchers to generate this critical data in-house. By understanding the underlying physicochemical principles, including the monomer-boroxine equilibrium, scientists can rationally select solvents and conditions, troubleshoot experimental challenges, and ultimately accelerate their research and development efforts.

References

-

PubChem. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599. [Link]

-

PubChem. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204. [Link]

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

- Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

Sources

- 1. CAS 221006-67-3: B-(4-Bromo-3-methylphenyl)boronic acid [cymitquimica.com]

- 2. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-BROMO-3-METHYLPHENYLBORONIC ACID | 221006-67-3 [chemicalbook.com]

- 4. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methylphenylboronic Acid | 17933-03-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-methylphenylboronic Acid

This guide provides a comprehensive overview of the safety protocols and handling procedures for 3-Bromo-4-methylphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer field-proven insights and explain the causality behind critical safety measures. Our objective is to empower laboratory personnel with the knowledge to mitigate risks, ensure experimental integrity, and maintain a safe working environment.

Core Chemical Profile and Hazard Identification

3-Bromo-4-methylphenylboronic acid is a versatile organoborane reagent, frequently employed as a key building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its utility in constructing complex organic molecules makes it a valuable tool in medicinal chemistry and materials science. However, like all chemical reagents, its safe and effective use is predicated on a thorough understanding of its potential hazards.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] Several suppliers also classify it as toxic or harmful if swallowed.[4][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these risks.

Table 1: GHS Classification for 3-Bromo-4-methylphenylboronic Acid

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4][6] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][2][3][4][6] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [1][2][3] |

Note: Classifications can vary slightly between suppliers. It is prudent to adopt the most conservative classification for risk assessment.

The causality for this hazard profile lies in the compound's chemical nature. As a fine, often dusty solid, it can easily become airborne, leading to inhalation.[2][7] Its acidic nature and reactivity can lead to irritation upon contact with moist tissues like the skin, eyes, and mucous membranes.

Exposure Control and Personal Protective Equipment (PPE)

Effective risk management hinges on a multi-layered approach that prioritizes engineering controls and is supplemented by appropriate PPE. The principle of "As Low As Reasonably Achievable" (ALARA) should guide all handling procedures.

Engineering Controls:

-

Ventilation: All manipulations of 3-Bromo-4-methylphenylboronic acid solid should be performed in a well-ventilated area.[7][8][9] For weighing and transferring, a certified chemical fume hood or a local exhaust ventilation (LEV) system is mandatory to prevent the dispersion of dust.[6][8]

-

Safety Stations: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[6][10]

Personal Protective Equipment (PPE): The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and scale of the operation.

-

Hand Protection: Wear protective gloves, such as nitrile rubber gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling the compound.[3][5][6]

-

Eye and Face Protection: Chemical safety goggles are required at a minimum.[7] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6][10]

-

Skin and Body Protection: A standard laboratory coat is required. For larger quantities, consider wearing additional protective clothing to prevent skin contact.[7][10]

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved dust respirator should be used.[6][7][10]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety. The following SOPs provide a self-validating framework for common procedures.

SOP 1: Safe Weighing and Transfer Protocol

-

Preparation: Don the appropriate PPE as determined by the workflow above. Ensure the chemical fume hood sash is at the proper working height. Place a weigh boat or appropriate glassware on the analytical balance inside the fume hood.

-

Aliquotting: Retrieve the stock container of 3-Bromo-4-methylphenylboronic acid. Open the container slowly inside the fume hood to avoid generating airborne dust.

-

Transfer: Use a spatula to carefully transfer the desired amount of the solid to the weigh boat. Avoid tapping or dropping the spatula, which can create dust clouds. Minimize the time the stock container is open.

-

Validation & Sealing: Once the desired weight is achieved, securely close the stock container.[8][9] This is a critical step to prevent degradation of the remaining reagent and to contain the material. Before removing, wipe the exterior of the container with a damp cloth to remove any residual dust.

-

Cleanup: Dispose of the spatula tip (if disposable) or clean the reusable spatula thoroughly within the fume hood. Dispose of any contaminated wipes in the designated solid chemical waste container.

-

Final Check: Wash hands thoroughly with soap and water after removing gloves.[4][6]

SOP 2: Storage and Incompatibility

-

Core Principle: Proper storage is essential not only for safety but also for maintaining the chemical integrity of the boronic acid. Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which can affect their reactivity and stoichiometry in subsequent reactions.

-

Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Some suppliers recommend refrigeration to maintain product quality.[11]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids/bases.[8][10][12][13] Contact with these materials can lead to vigorous or exothermic reactions.

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | 1. Immediately move the person to fresh air. 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. 3. Seek immediate medical attention. | [3][4][5][7] |

| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes. 3. If skin irritation occurs or persists, seek medical attention. | [3][4][5][6] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. Continue rinsing. 3. Seek immediate medical attention. | [3][4][5][7] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Call a poison control center or doctor immediately. | [3][4][7] |

Accidental Release Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and contamination.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7] Do not use a direct stream of water as it may scatter the material.

-

Hazardous Combustion Products: In case of fire, toxic fumes of carbon monoxide, carbon dioxide, and boron oxides may be produced.[3]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous substances.[3][7]

Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

-

Classification: Waste containing 3-Bromo-4-methylphenylboronic acid is classified as hazardous.[2]

-

Procedure: Collect all waste material (including contaminated consumables like gloves and wipes) in a clearly labeled, sealed container.[2]

-

Disposal Route: The material must be disposed of through a licensed chemical destruction plant or a controlled incineration facility equipped with a flue gas scrubber.[7][10] Do not discharge into sewer systems or contaminate waterways.[7]

Toxicological and Ecological Profile

A critical aspect of a senior scientist's due diligence is recognizing the limits of available data.

-

Toxicological Data: Beyond the acute irritation and toxicity classifications, there is limited publicly available data on the long-term toxicological effects, such as carcinogenicity, mutagenicity, or reproductive toxicity for 3-Bromo-4-methylphenylboronic acid.[4][6][14] The absence of data must not be interpreted as an absence of hazard. All necessary precautions should be taken to minimize exposure.

-

Ecological Data: There is currently no comprehensive data available on the ecotoxicity of this compound.[2][7] Therefore, it must be handled in a manner that prevents its release into the environment.[2][7][15]

Conclusion

3-Bromo-4-methylphenylboronic acid is an indispensable reagent in modern synthetic chemistry. Its safe utilization is not an obstacle to research but a prerequisite for it. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established SOPs, researchers can confidently and safely harness its synthetic potential. This guide serves as a living document, and all laboratory personnel are encouraged to continually review their safety procedures in conjunction with the most current Safety Data Sheets provided by their chemical supplier.

References

-

4-Methylbenzeneboronic acid SAFETY DATA SHEET. (2011). Alfa Aesar. [Link]

Sources

- 1. beta.lakeland.edu [beta.lakeland.edu]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. beta.lakeland.edu [beta.lakeland.edu]

- 15. combi-blocks.com [combi-blocks.com]

spectroscopic data for 3-Bromo-4-methylphenylboronic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Bromo-4-methylphenylboronic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-Bromo-4-methylphenylboronic acid (C₇H₈BBrO₂), a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As the purity and structural integrity of such reagents are paramount for reaction success and product purity, a multi-faceted analytical approach is essential. This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete structural elucidation and verification of this compound. We delve into the causality behind experimental choices, provide robust, self-validating protocols, and interpret the resulting data with insights grounded in established chemical principles.

Introduction: The Imperative for Rigorous Characterization

3-Bromo-4-methylphenylboronic acid is a bifunctional reagent, offering orthogonal reactivity through its boronic acid and aryl bromide moieties. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling, while the bromine atom provides a handle for subsequent functionalization. The precise location of these substituents on the aromatic ring dictates the geometry and properties of the resulting products. Therefore, unambiguous confirmation of the compound's constitution is not merely a procedural step but a critical prerequisite for its effective use in research and development. This guide outlines the integrated spectroscopic workflow required to achieve this confidence.

The molecular structure under investigation is:

-

IUPAC Name: (3-Bromo-4-methylphenyl)boronic acid[1]

-

CAS Number: 1312765-69-7[1]

-

Molecular Formula: C₇H₈BBrO₂[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the chemical environment of the boron atom. A comprehensive analysis involves ¹H, ¹³C, and ¹¹B NMR.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and high-quality data. The choice of solvent is critical; while CDCl₃ is common, a more polar solvent like DMSO-d₆ is often preferred for boronic acids to ensure complete dissolution and to allow for the observation of the exchangeable B(OH)₂ protons.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 15-20 mg of 3-Bromo-4-methylphenylboronic acid into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its high polarity aids in dissolving the boronic acid, and it slows the chemical exchange of the acidic B(OH)₂ protons, often allowing them to be observed as a broad singlet.

-

Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Instrumentation & Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C and ¹¹B spectra. For ¹³C, a proton-decoupled experiment is standard.

-

It is best practice to use quartz NMR tubes for ¹¹B NMR to avoid a broad background signal from the borosilicate glass of standard tubes.[3]

-

Workflow for NMR Analysis

Caption: Standardized workflow for NMR sample preparation and analysis.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information on the number, connectivity, and electronic environment of hydrogen atoms.

Interpretation and Expected Data: The structure has three distinct types of protons: aromatic (Ar-H), methyl (CH₃), and boronic acid hydroxyls (B(OH)₂).

-

Aromatic Region (δ 7.0-8.5 ppm): The three aromatic protons will appear as distinct signals. Based on the substitution pattern (1-B(OH)₂, 2-Br, 5-CH₃ relative positions), we expect:

-

A doublet for the proton adjacent to the methyl group.

-

A doublet for the proton between the bromo and boronic acid groups.

-

A singlet-like signal (or a narrowly split multiplet) for the proton adjacent to the bromine atom. The exact splitting and coupling constants (J-values) confirm the substitution pattern.

-

-

Methyl Protons (δ ~2.4 ppm): The methyl group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl group attached to an aromatic ring.

-

Boronic Acid Protons (δ ~8.2 ppm, broad): The two hydroxyl protons on the boron atom are acidic and undergo chemical exchange. In DMSO-d₆, they typically appear as a broad singlet. The intensity of this peak should integrate to 2H.

Table 1: Summary of Expected ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.20 | Broad Singlet | 2H | B(OH)₂ |

| ~7.95 | Singlet | 1H | Ar-H (pos. 2) |

| ~7.70 | Doublet | 1H | Ar-H (pos. 6) |

| ~7.40 | Doublet | 1H | Ar-H (pos. 5) |

| ~2.40 | Singlet | 3H | -CH₃ |

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Interpretation and Expected Data: The molecule has seven carbon atoms, but due to symmetry, fewer signals may be observed. For 3-Bromo-4-methylphenylboronic acid, all seven are chemically distinct.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected in the aromatic region.

-

C-B Bond: The carbon atom directly attached to the boron (C1) is often broad due to the quadrupolar nature of the boron nucleus and may sometimes be difficult to observe. Its chemical shift is expected around 130-135 ppm.

-

C-Br Bond: The carbon atom bonded to bromine (C3) will be shifted to a lower field (~125 ppm) due to the deshielding effect of the halogen.[4]

-

Other aromatic carbons will appear in the expected range, with their specific shifts influenced by the electronic effects of the substituents.

-

-

Methyl Carbon (δ ~20 ppm): The methyl carbon will appear as a sharp signal in the aliphatic region of the spectrum.

Table 2: Summary of Expected ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~143 | C4 | Attached to the electron-donating methyl group. |

| ~138 | C6 | Aromatic CH. |

| ~135 | C2 | Aromatic CH adjacent to two substituents. |

| ~132 | C1 | Attached to Boron (may be broad or unobserved). |

| ~130 | C5 | Aromatic CH. |

| ~125 | C3 | Attached to Bromine.[4] |

| ~21 | -CH₃ | Aliphatic methyl carbon. |

¹¹B NMR Spectroscopy: Direct Probe of the Boron Center

For organoboron compounds, ¹¹B NMR is a powerful and direct tool for confirming the state of the boron atom.[5][6][7]

Interpretation and Expected Data:

-

Boronic acids, which feature a trigonal planar (sp² hybridized) boron atom, typically exhibit a broad signal in the range of δ +19 to +30 ppm .[8] The broadness is a result of quadrupolar relaxation. The presence of a signal in this region is a definitive indicator of the boronic acid functionality. Any significant deviation or the appearance of sharp signals at higher field (e.g., δ 5-10 ppm) could indicate the formation of boronate esters or other tetracoordinate boron species.[8][9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR analysis typically uses an ATR accessory, which requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid 3-Bromo-4-methylphenylboronic acid powder onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. The instrument's software automatically generates the final transmittance or absorbance spectrum.

Workflow for IR Analysis

Caption: A streamlined workflow for acquiring FT-IR data using an ATR accessory.

IR Spectrum Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Key IR Absorption Bands for 3-Bromo-4-methylphenylboronic acid

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3500 - 3200 | Broad, Strong | O-H stretch | B(OH)₂ |

| 3100 - 3000 | Medium | =C-H stretch | Aromatic C-H[10] |

| 2975 - 2850 | Medium-Weak | -C-H stretch | Methyl C-H |

| 1600 - 1585 | Medium | C=C stretch | Aromatic Ring[10][11] |

| 1500 - 1400 | Strong | C=C stretch | Aromatic Ring[10][11] |

| ~1350 | Very Strong | B-O stretch | Boronic Acid |

| 1250 - 1000 | Medium | C-H in-plane bend | Aromatic C-H[10] |

| ~1020 | Strong | C-Br stretch | Aryl Bromide |

| 900 - 690 | Strong | C-H out-of-plane bend | Aromatic C-H[11] |

The most diagnostic peaks are the very broad O-H stretch centered around 3300 cm⁻¹ and the intense B-O stretch around 1350 cm⁻¹. The combination of these with the characteristic aromatic and aliphatic C-H and C=C stretches provides a reliable fingerprint for the compound.[12][13]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar molecules like boronic acids, often minimizing excessive fragmentation and preserving the molecular ion.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) are released.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or TOF), which separates them based on their mass-to-charge (m/z) ratio.

MS Data Interpretation

The Bromine Isotopic Pattern: The most striking feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~51:49). This results in two peaks for every bromine-containing fragment: the M⁺ peak and an M+2 peak of almost identical intensity.[14] This pattern is a definitive indicator of the presence of one bromine atom.

Expected Fragmentation: The molecular ion peak corresponding to C₇H₈BBrO₂ should be observed. For the ¹¹B and ⁷⁹Br isotopes, this would be at m/z 214. The corresponding peak for ¹¹B and ⁸¹Br would be at m/z 216.

Common fragmentation pathways for phenylboronic acids include:

-

Loss of H₂O: [M - H₂O]⁺

-

Loss of B(OH)₂: [M - B(OH)₂]⁺

-

Cleavage of the C-B bond: This can lead to fragments corresponding to the aromatic ring and the boronic acid moiety.[15]

Table 4: Expected Key Ions in the Mass Spectrum

| m/z (for ⁷⁹Br, ¹¹B) | m/z (for ⁸¹Br, ¹¹B) | Relative Intensity | Assignment |

|---|---|---|---|

| 214 | 216 | ~1:1 | [M]⁺, Molecular Ion |

| 196 | 198 | ~1:1 | [M - H₂O]⁺ |

| 171 | 173 | ~1:1 | [C₇H₆Br]⁺ |

| 43 | - | - | [B(OH)₂]⁺ |

Conclusion: A Synergistic Approach to Quality Assurance

The structural verification of 3-Bromo-4-methylphenylboronic acid is achieved not by a single technique, but by the synergistic integration of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, ¹¹B NMR validates the boronic acid's electronic state, IR spectroscopy provides a rapid check of all key functional groups, and mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine). This comprehensive analytical workflow ensures the identity, purity, and structural integrity of the material, providing researchers and drug development professionals with the confidence required for its successful application.

References

-

PubChem. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204. [Link]

-

PubChem. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599. [Link]

-

ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

MDPI. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. [Link]

-

SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

-

San Diego State University. 11B NMR Chemical Shifts. [Link]

-

ACS Publications. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry. [Link]

-

Scientific Research Publishing. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

ResearchGate. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

-

University of Durham. Boron NMR. [Link]

-

Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

YouTube. Lec15 - IR Spectra of Aromatic Compounds. [Link]

-

PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

-

Chegg.com. Solved e) In the 'HNMR spectrum for 4-methylphenylboronic. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. FT-NIR spectra of some pure aromatic compounds. [Link]

-

University of California, Irvine. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Chromatography Online. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

ACS Publications. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. [Link]

-

AIP Publishing. Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

DergiPark. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Link]

-

ResearchGate. (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

Semantic Scholar. Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

-

ACS Publications. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes | JACS Au. [Link]

Sources

- 1. (3-Bromo-4-methylphenyl)boronic acid | C7H8BBrO2 | CID 23210204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Bromo-3-methylphenyl)boronic acid | C7H8BBrO2 | CID 10130599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boron NMR [chem.ch.huji.ac.il]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-4-methylphenylboronic Acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the Suzuki-Miyaura cross-coupling of 3-Bromo-4-methylphenylboronic acid. We delve into the core mechanistic principles, offer a detailed analysis of critical reaction parameters, and present robust, field-proven protocols. The guide is structured to empower users to not only execute the reaction but also to rationally troubleshoot and optimize conditions for synthesizing complex biaryl structures, which are pivotal in modern medicinal chemistry.

Introduction: The Strategic Importance of Biaryl Scaffolds

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad functional group tolerance, mild conditions, and the commercial availability and stability of its organoboron reagents have made it an indispensable tool, particularly in the pharmaceutical industry for the synthesis of substituted biaryls.[4]

3-Bromo-4-methylphenylboronic acid is a valuable bifunctional building block. It possesses both a nucleophilic boronic acid moiety and an electrophilic aryl bromide site, allowing for selective and sequential couplings to construct complex molecular architectures. This application note will focus on leveraging the boronic acid functionality for coupling with various aryl halides, providing a pathway to novel biaryl compounds.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount for rational optimization. The reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[3][5] The cycle is generally accepted to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[3][5] This step is often the rate-determining step in the catalytic cycle.[5]

-

Transmetalation: For this key step to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[6] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.[3][6]

-

Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

Key Parameters for Reaction Optimization

The success and efficiency of the Suzuki-Miyaura coupling are highly dependent on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent system.

The Palladium Source (Precatalyst)

While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) are often used and reduced in situ.[7] The most classic and still widely used Pd(0) precatalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a yellow, crystalline solid that serves as a reliable choice for many standard couplings.[8][9][10]

The Ligand: The Key to Catalyst Performance

The ligand stabilizes the palladium center and critically modulates its reactivity. The choice of ligand is often the most important factor in overcoming challenges with difficult substrates.[4]

-

Triphenylphosphine (PPh₃): As a component of Pd(PPh₃)₄, PPh₃ is the prototypical ligand.[8] It is effective for the coupling of many aryl iodides and bromides with arylboronic acids.

-

Bulky, Electron-Rich Phosphines: For more challenging substrates, such as sterically hindered aryl bromides or less reactive aryl chlorides, more sophisticated ligands are required.[4] The Buchwald dialkylbiaryl phosphine ligands, such as SPhos and XPhos , are exceptionally effective.[4][11] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition step, leading to highly active catalysts.[4]

-

N-Heterocyclic Carbenes (NHCs): These have emerged as a powerful class of ligands that can offer high stability and reactivity, particularly for the coupling of aryl chlorides.[6]

| Catalyst/Ligand System | Typical Substrates | Key Advantages | Reference |

| Pd(PPh₃)₄ | Aryl Iodides, Aryl Bromides (unhindered) | Commercially available, reliable for standard couplings. | [8][10] |

| Pd(OAc)₂ / PPh₃ | Aryl Iodides, Aryl Bromides | Generated in situ, versatile. | [12] |

| Pd₂(dba)₃ / SPhos | Aryl Bromides, Aryl Chlorides, Hindered Substrates | High reactivity, broad scope, often allows for lower temperatures. | [4][11] |

| Pd(OAc)₂ / PCy₃ | Aryl Triflates, Aryl Bromides | Effective for a diverse range of substrates. | [6][13] |

The Base: The Activator

A base is essential for the transmetalation step.[6] It reacts with the boronic acid to form an anionic "ate" complex, which enhances the nucleophilicity of the organic group to be transferred to the palladium center.[6] The choice of base can significantly impact yield, and its strength should be matched to the substrate's sensitivity.

| Base | Typical Solvent(s) | Comments | Reference |

| Potassium Carbonate (K₂CO₃) | Toluene/Water, Dioxane/Water, Ethanol | A common, cost-effective choice for many standard couplings. | [1] |

| Cesium Carbonate (Cs₂CO₃) | Dioxane, Toluene, THF | More soluble in organic solvents and more effective for difficult couplings. | [1] |

| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane, DMF | A strong base, often used with hindered substrates or aryl chlorides. | [1][5] |

| Sodium Hydroxide (NaOH) | THF/Water | A strong, inexpensive base. | [5] |

The Solvent System